Nitrobenzene-13C6

Catalog No.
S1490323
CAS No.
89059-37-0
M.F
C6H5NO2
M. Wt
129.066 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrobenzene-13C6

CAS Number

89059-37-0

Product Name

Nitrobenzene-13C6

IUPAC Name

nitro(1,2,3,4,5,6-13C6)cyclohexatriene

Molecular Formula

C6H5NO2

Molecular Weight

129.066 g/mol

InChI

InChI=1S/C6H5NO2/c8-7(9)6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

LQNUZADURLCDLV-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

1-Nitrobenzene-1,2,3,4,5,6-13C6

Canonical SMILES

C1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[N+](=O)[O-]

Application in Environmental Analysis

Scientific Field: This application falls under the field of Environmental Science .

Summary of the Application: Nitrobenzene-13C6 is used in environmental analysis, specifically in the study of hazardous organic pollutants from industrial effluent .

Methods of Application: Nitrobenzene-13C6 is used as a stable isotope for mass spectrometry in environmental analysis . The exact experimental procedures and technical parameters may vary depending on the specific research context.

Results or Outcomes: The use of Nitrobenzene-13C6 in environmental analysis helps in the effective elimination of hazardous organic pollutants from industrial effluent . .

Application in Catalytic Ozonation for Degradation of Nitrobenzene

Scientific Field: This application is in the field of Chemical Engineering .

Summary of the Application: Nitrobenzene-13C6 is used in the study of high-efficient catalytic ozonation for degradation of nitrobenzene in water .

Methods of Application: A heterogeneous catalytic ozonation system was constructed to degrade nitrobenzene (NB) in water using Ce-doped LaCoO3 as catalysts under mild conditions . The results showed that La0.9Ce0.1CoO3 catalyst had the highest catalytic activity and satisfactory stability for the catalytic ozonation reaction .

Results or Outcomes: The TOC removal efficiency of NB reached as high as 92.5% in 30 min, which was much higher than the sole ozonation (only 34.1%) in a similar condition . The catalytic ozonation system with perovskite-type Ce-doped LaCoO3 catalyst has a potential application in the treatment of refractory organic wastewater .

Application in Microwave-assisted Green Synthesis

Scientific Field: This application is in the field of Green Chemistry .

Summary of the Application: Nitrobenzene-13C6 is used in the microwave-assisted green synthesis of nitrobenzene using sulfated natural zeolite as a potential solid acid catalyst .

Methods of Application: Natural zeolites were prepared into uniform-sized powders and then refluxed with H2SO4 with varying concentrations of 0, 1, 2, 3, and 4 M, proceeded by calcination with N2 gas flow . Nitrobenzene was synthesized in a batch microwave reactor using natural zeolite and sulfated natural zeolite catalysts with the best acidity value .

Results or Outcomes: The results showed that the sulfuric acid treatment of natural zeolite caused changes in its physical and chemical characteristics . The average benzene conversion produced for each catalyst was 41.53±3.61% and 58.92±1.37% . Furthermore, the SNZ-2 catalyst has better reusability for three reaction runs .

Application in Nitrobenzene Hydrogenation

Scientific Field: This application is in the field of Chemical Industry .

Summary of the Application: Nitrobenzene-13C6 is used in the hydrogenation of nitrobenzene to produce aniline and its derivatives, which are widely used in the production of pharmaceuticals, agrochemicals, polymers, and dyes .

Methods of Application: Aniline is industrially obtained by direct nitrobenzene hydrogenation with H2 using Ni-Raney or noble metal-based heterogeneous catalysts .

Results or Outcomes: The chemoselective hydrogenation of the nitro group in substituted nitroaromatic compounds containing C=C, C=O, C≡N or halogens, which must remain unaffected during the reaction, is more challenging and requires the use of modifiers, dopants or promoters .

Nitrobenzene-13C6 is a specifically isotopically labeled form of nitrobenzene, a common aromatic nitro compound. It differs from regular nitrobenzene (C6H5NO2) by having all six carbon atoms enriched with the isotope carbon-13 (¹³C) instead of the more abundant carbon-12 (¹²C) isotope. This isotopic enrichment makes Nitrobenzene-13C6 a valuable tool in scientific research, particularly in fields like nuclear magnetic resonance (NMR) spectroscopy [].


Molecular Structure Analysis

Nitrobenzene-13C6 possesses the same basic structure as nitrobenzene: a benzene ring (six carbon ring with alternating single and double bonds) with a nitro group (NO2) attached to one of the carbon atoms. The key feature of Nitrobenzene-13C6 is the enrichment of all six carbon atoms with ¹³C. This enrichment alters the chemical shift of the carbon atoms in NMR spectroscopy, allowing for better distinction and analysis of the molecule's structure and interactions [].


Chemical Reactions Analysis

Synthesis of Nitrobenzene-13C6 typically involves nitration reactions, where a nitro group is introduced to an aromatic ring. Specific methods may involve using isotopically labeled nitric acid (HNO3) with enriched ¹³C to ensure the incorporation of the desired isotope into the final product [].

Nitrobenzene-13C6 can undergo various reactions similar to regular nitrobenzene. However, its primary use lies in its participation as a labeled substrate in research reactions. Due to the distinct NMR signature of ¹³C compared to ¹²C, these reactions allow scientists to track the transformation and fate of the molecule within complex reaction mixtures [].

Here's an example of a simplified nitration reaction for illustrative purposes (actual synthesis may involve different reagents and conditions):

C6H6 (benzene) + HNO3 (isotopically labeled with ¹³C) -> C6H5¹³NO2 (Nitrobenzene-13C6) + H2O (water) [Eqn 1]


Physical And Chemical Properties Analysis

The physical and chemical properties of Nitrobenzene-13C6 are very similar to those of regular nitrobenzene. Here's a summary of some key properties [, ]:

  • Melting point: Around 5 °C (similar to nitrobenzene)
  • Boiling point: 210-211 °C (similar to nitrobenzene)
  • Density: 1.253 g/mL at 25 °C (similar to nitrobenzene)
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane (similar to nitrobenzene)

Mechanism of Action (Not Applicable)

Nitrobenzene-13C6 primarily functions as a labeled probe in research and doesn't have a specific mechanism of action within biological systems.

Nitrobenzene-13C6 shares the safety hazards associated with regular nitrobenzene. It is:

  • Combustible liquid [].
  • Harmful if swallowed [].
  • Toxic in contact with skin or if inhaled [].
  • Suspected carcinogen [].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Wikipedia

Nitrobenzene-13C6

Dates

Modify: 2023-08-15

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